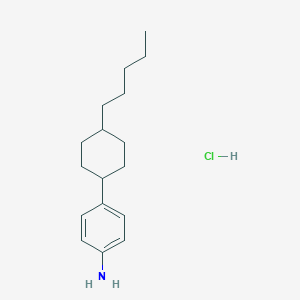
4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by its cyclohexyl ring substituted with a pentyl group and an aniline moiety, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride typically involves a multi-step process. The initial step often includes the preparation of the cyclohexyl ring with the desired stereochemistry. This is followed by the introduction of the pentyl group and the aniline moiety. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aniline moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((1S,4r)-4-propylcyclohexyl)anilinehydrochloride
- 4-((1S,4r)-4-butylcyclohexyl)anilinehydrochloride
Uniqueness
4-((1S,4r)-4-pentylcyclohexyl)anilinehydrochloride is unique due to its specific substitution pattern and stereochemistry. This uniqueness can result in distinct physical and chemical properties, as well as specific biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C17H28ClN |
|---|---|
Molecular Weight |
281.9 g/mol |
IUPAC Name |
4-(4-pentylcyclohexyl)aniline;hydrochloride |
InChI |
InChI=1S/C17H27N.ClH/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16;/h10-15H,2-9,18H2,1H3;1H |
InChI Key |
PASRNZHUXMOMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















